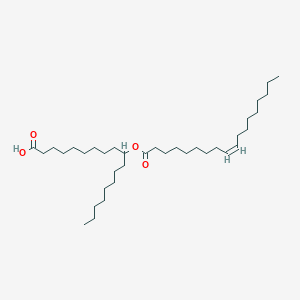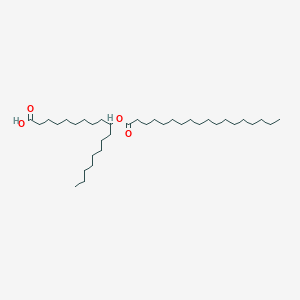
CytoTrace™ Red CMTPX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CytoTrace™ Red CMTPX is a fluorogenic dye used as a long-term cell tracer. It is nonfluorescent but cell-permeant and, upon entering the cell, is converted to a fluorescent compound in the cytosol. This compound is retained by living cells and displays excitation/emission spectra of 577/602 nm, respectively. It remains fluorescent for at least 72 hours and is retained through cell division for several cycles.
Wissenschaftliche Forschungsanwendungen
Cell Viability and Cytotoxicity Assessment
CytoTrace™ Red CMTPX is instrumental in assessing cell viability and cytotoxicity. The Neutral Red Uptake Assay, for instance, quantifies viable cells in culture, crucial for evaluating cytotoxic effects in biomedical and environmental applications. This assay is sensitive, cost-effective, and applicable to a wide range of cells (Repetto, Peso, & Zurita, 2008).
Cytotoxicity Assays Comparisons
In vitro cytotoxicity assays, including the Neutral Red assay, are essential for detecting early cytotoxic events. They play a vital role in understanding how different cells respond to various substances, such as cadmium chloride, showing the assay's sensitivity in revealing early cytotoxicity (Fotakis & Timbrell, 2006).
Identification of Cytotoxic Agents
A combined approach using visual morphological cytotoxicity assays and a quantitative neutral red spectrophotometric test aids in assessing the effect of toxic agents on cell cultures. This methodology is significant for screening potential toxicants, reducing the need for animal testing (Borenfreund & Puerner, 1985).
Staining of Infected Red Blood Cells
This compound is utilized in the staining of Plasmodium-infected red blood cells, aiding in identifying immune cells responsible for parasite elimination. This application is significant in malaria research and understanding immune responses (Silva, Tadokoro, & D’Império-Lima, 2016).
Rapid Colorimetric Assay for Cellular Growth
The rapid colorimetric assay, employing a tetrazolium salt, is used for mammalian cell survival and proliferation measurement. This compound may be part of such assays, distinguishing living cells from dead ones and aiding in cytotoxicity and proliferation research (Mosmann, 1983).
Cytotoxicity in Cosmetics and Chemicals
This compound could be used in assessing the cytotoxicity of cosmetics colorants, contributing to early identification of preventable risk factors in consumer products. Such assays help evaluate the impact of substances on human health and adhere to legislations requiring in vitro methods (Tománková et al., 2011).
Electrochemical Detection and Biosensors
The dye could potentially aid in developing electrochemical biosensors, as seen in studies involving cytochrome c and other proteins. Such applications are vital in detecting specific biological molecules and understanding electron transfer processes in biological systems (Stepanova et al., 2016).
Eigenschaften
Molekularformel |
C42H40ClN3O4 |
|---|---|
Molekulargewicht |
686.2 |
InChI |
InChI=1S/2C42H40ClN3O4/c1-23-20-41(3,4)45(7)34-18-36-32(16-29(23)34)38(33-17-30-24(2)21-42(5,6)46(8)35(30)19-37(33)50-36)31-15-27(13-14-28(31)40(48)49)44-39(47)26-11-9-25(22-43)10-12-26;1-23-20-41(3,4)45(7)34-18-36-32(16-29(23)34)38(33-17-30-24(2)21- |
InChI-Schlüssel |
NUAZOHBLTNHBQC-UHFFFAOYSA-N |
SMILES |
CN(C(C)(C)C=C1C)C(C1=C2)=CC3=C2C(C4=CC=C(NC(C5=CC=C(CCl)C=C5)=O)C=C4C([O-])=O)=C(C=C6C(N(C)C(C)(C)C=C6C)=C7)C7=[O+]3.CN(C(C)(C)C=C8C)C(C8=C9)=CC%10=C9C(C%11=CC(NC(C%12=CC=C(CCl)C=C%12)=O)=CC=C%11C([O-])=O)=C(C=C%13C(N(C)C(C)(C)C=C%13C)=C%14)C%14=[O+] |
Synonyme |
4(or 5)-(4-(chloromethyl)benzamido)-2-(1,2,2,4,8,10,10,11-octamethyl-1,2,10,11-tetrahydropyrano[3,2-g:5,6-g/']diquinolin-13-ium-6-yl)benzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




